molecular formula C11H19N3O2S B1518520 N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide CAS No. 1153056-62-2

N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide

Cat. No.: B1518520
CAS No.: 1153056-62-2
M. Wt: 257.35 g/mol
InChI Key: HVSFIKJYEYDJHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide” is C12H21N3O2S . Its average mass is 271.379 Da and its monoisotopic mass is 271.135437 Da . The InChI Code is 1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 429.9±41.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.5±3.0 kJ/mol . The flash point is 213.8±27.6 °C . The index of refraction is 1.614 .

Scientific Research Applications

Selective Synthesis of Heterocyclic Sulfonamides

A study demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology was applied to synthesize pyrazole-4-sulfonamides, highlighting its utility in parallel medicinal chemistry for the rapid access to various heterocyclic sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

Gold-catalyzed Domino Aminocyclization

Another research explored a gold(I)-catalyzed cycloisomerization method to prepare 1-substituted 3-sulfonyl-1H-pyrroles from N-substituted N-sulfonyl-aminobut-3-yn-2-ols. This method is notable for its broad applicability across various substrate combinations, suggesting a mechanism involving the activation of the alkyne moiety and subsequent intramolecular nucleophilic addition (Teo, Rao, Koh, & Chan, 2013).

Carbonic Anhydrase Inhibitors

The synthesis of membrane-impermeant low molecular weight sulfonamides possessing selectivity for membrane-bound versus cytosolic carbonic anhydrase isozymes was proposed. This approach aims to reduce undesired side effects by selectively inhibiting specific isozymes, offering a novel strategy for in vivo inhibition of carbonic anhydrase (Scozzafava, Briganti, Ilies, & Supuran, 2000).

Antibacterial Heterocyclic Compounds

Research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at creating effective antibacterial agents. This study involved generating a variety of derivatives, demonstrating the potential of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).

Enantioselective Synthesis

A study developed a facile and efficient method for the enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst. This process led to the preparation of enantioenriched pyrrolidines, showcasing the method's efficacy and potential in synthesizing enantioselective compounds (Zhou, Chen, Tan, & Yeung, 2011).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c12-11(5-2-1-3-6-11)9-14-17(15,16)10-4-7-13-8-10/h4,7-8,13-14H,1-3,5-6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSFIKJYEYDJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=CNC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
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N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
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N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
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N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
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N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide
Reactant of Route 6
N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide

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